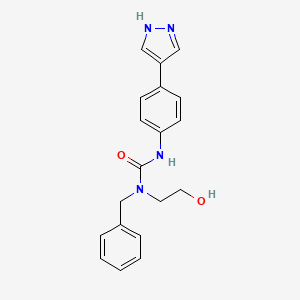![molecular formula C18H26N4O2 B13350448 tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a benzimidazole moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling of the benzimidazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and piperidine rings, often using a coupling reagent such as EDCI or DCC.
Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The piperidine ring can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of the piperidine ring may produce various piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-ethylpiperidin-4-yl)carbamate
- tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-phenylpiperidin-4-yl)carbamate
- tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-isopropylpiperidin-4-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate lies in its specific combination of functional groups and stereochemistry. The presence of both the benzimidazole and piperidine rings, along with the tert-butyl carbamate group, provides a unique chemical scaffold that can be exploited for various applications.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)19-12-9-10-22(4)15(11-12)16-20-13-7-5-6-8-14(13)21-16/h5-8,12,15H,9-11H2,1-4H3,(H,19,23)(H,20,21)/t12-,15-/m1/s1 |
InChI Key |
LEGRNEUASIRFNU-IUODEOHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)
![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)



![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)





![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)

